molecular formula C21H13ClFN5O2S B11424844 7-chloro-N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

7-chloro-N-(3-fluorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B11424844
M. Wt: 453.9 g/mol
InChI Key: LBASGXPGUGYELT-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-7-CHLORO-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex heterocyclic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with additional substituents such as a benzenesulfonyl group, a chlorine atom, and a fluorophenyl group

Preparation Methods

The synthesis of 3-(BENZENESULFONYL)-7-CHLORO-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This step often employs copper(I) catalysis (CuAAC) to facilitate the cycloaddition.

    Quinazoline Core Construction: The quinazoline core is synthesized through a series of condensation reactions, often starting from anthranilic acid derivatives.

    Introduction of Substituents: The benzenesulfonyl group, chlorine atom, and fluorophenyl group are introduced through various substitution reactions, using reagents such as benzenesulfonyl chloride, thionyl chloride, and fluorobenzene derivatives.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

3-(BENZENESULFONYL)-7-CHLORO-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The chlorine atom and fluorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents include sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in further cyclization reactions to form more complex polycyclic structures.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups or additional rings.

Scientific Research Applications

3-(BENZENESULFONYL)-7-CHLORO-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is often studied for its interactions with various biological targets.

    Medicine: Due to its potential therapeutic properties, the compound is investigated as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-7-CHLORO-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting antiproliferative effects on cancer cells. Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

3-(BENZENESULFONYL)-7-CHLORO-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:

    Triazolothiadiazines: These compounds also contain a triazole ring fused to another heterocycle and exhibit diverse biological activities, including anticancer and antimicrobial properties.

    Triazolopyrazines: These derivatives are known for their antibacterial activity and are structurally similar due to the presence of a triazole ring fused to a pyrazine core.

    Triazolobenzodiazepines: These compounds are used for their neurological effects and share a similar triazole ring structure.

The uniqueness of 3-(BENZENESULFONYL)-7-CHLORO-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific substituents and the combination of the triazole and quinazoline rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H13ClFN5O2S

Molecular Weight

453.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-7-chloro-N-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C21H13ClFN5O2S/c22-13-9-10-18-17(11-13)19(24-15-6-4-5-14(23)12-15)25-20-21(26-27-28(18)20)31(29,30)16-7-2-1-3-8-16/h1-12H,(H,24,25)

InChI Key

LBASGXPGUGYELT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=CC=C5)F

Origin of Product

United States

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